molecular formula C23H25NO2 B1385623 N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-74-8

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline

Cat. No. B1385623
CAS RN: 1040687-74-8
M. Wt: 347.4 g/mol
InChI Key: PDKZPPDQKOBGIB-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, also known as NPEPA, is an aromatic amine derivative of phenoxyethanol. It is a colorless, viscous liquid with a faint sweet odor and a molecular weight of 241.33 g/mol. NPEPA has been used as a surfactant, emulsifier, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is also used as a building block for the synthesis of other compounds.

Mechanism of Action

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a role in the regulation of nerve impulses. By inhibiting the activity of this enzyme, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can increase the levels of acetylcholine in the body, leading to an increase in nerve activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline have been studied in both in vitro and in vivo experiments. In vitro studies have shown that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. In vivo studies have demonstrated that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can modulate the expression of certain genes, as well as affect the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also relatively easy to synthesize, making it an ideal starting material for laboratory experiments. However, due to its toxicity, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline should be handled with caution and only used in well-ventilated areas.

Future Directions

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has a wide range of potential applications in medicinal chemistry and drug discovery. Future research should focus on further exploring its potential as a therapeutic agent, as well as its ability to modulate gene expression. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, as well as to develop more effective methods of synthesizing the compound.

Scientific Research Applications

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used as a model compound for the study of the biological activity of aromatic amines and their derivatives. N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, as well as for its ability to modulate the expression of certain genes.

properties

IUPAC Name

N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKZPPDQKOBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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